6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoazepines. This compound features a fused ring system that combines a pyrimidine ring with an azepine ring, making it structurally significant in medicinal chemistry. The compound has garnered attention for its potential biological activities, particularly as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammatory processes .
The compound is classified under heterocyclic compounds, specifically within the pyrimidoazepine derivatives. It is recognized for its pharmacological relevance, particularly in the context of pain management and inflammation reduction due to its interaction with TRPV1 receptors. The chemical structure of this compound is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one and has a CAS number of 46001-09-6 .
The synthesis of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one can be achieved through several methods. A widely reported approach involves a multicomponent reaction where 5-aminoindazole is reacted with barbituric acid and an aldehyde in ethanol as the solvent. This reaction may also utilize a deep eutectic mixture as a catalyst to facilitate the process under mild conditions .
Industrial Production Methods:
In industrial settings, the synthesis is scaled up while optimizing reaction conditions to enhance yield and purity. The use of environmentally friendly solvents and catalysts is preferred to improve sustainability in production practices .
The molecular structure of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one can be illustrated as follows:
The stereochemistry and specific conformation of this compound are crucial for its interaction with biological targets .
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one can undergo various chemical reactions:
Typical reagents used in these reactions include:
These reactions are typically conducted under controlled temperature and pH conditions to optimize product formation .
The primary mechanism of action for 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one involves its role as an antagonist at the TRPV1 receptor. This receptor plays a significant role in mediating pain perception and inflammatory responses.
Biochemical Pathways:
Upon binding to TRPV1, this compound inhibits calcium ion influx into cells that would normally trigger pain signaling pathways. This antagonistic action results in decreased pain sensation and reduced inflammatory responses. The pharmacokinetic profile indicates good potency both in vitro and in vivo .
These properties contribute to its utility in various scientific applications .
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one has several scientific applications:
Bioisosteric replacement has proven instrumental in refining the pharmacological profiles of pyrimido[4,5-d]azepine derivatives. A seminal study demonstrated that replacing a piperazine-urea moiety with a 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine core yielded TRPV1 antagonists with enhanced in vitro and in vivo potency and improved physicochemical properties. This strategic exchange maintained critical hydrogen-bonding capabilities while optimizing molecular geometry for receptor interaction [1]. Similarly, in anticancer research, pyrimidoazepine scaffolds have served as bioisosteric replacements for pterin structures in folate analogues, enabling potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT). This approach enhanced metabolic stability without compromising target engagement, as validated through enzyme inhibition assays [4].
Table 1: Impact of Bioisosteric Replacements on Pyrimidoazepine Bioactivity
Original Scaffold | Pyrimidoazepine Bioisostere | Biological Target | Key Improvement |
---|---|---|---|
Piperazine-urea | 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine | TRPV1 receptor | Enhanced in vivo potency & pharmacokinetics |
Pterin-based folate analogue | 2-Amino-6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one | GARFT enzyme | Improved metabolic stability |
These strategic substitutions exploit conformational constraints and electronic redistribution within the seven-membered azepine ring, fine-tuning drug-receptor interactions while maintaining critical pharmacophoric elements [1] [4].
Multicomponent reactions have emerged as efficient single-pot methodologies for constructing the complex pyrimido[4,5-d]azepine architecture. A notable green chemistry approach utilizes SiO₂/Fe₃O₄@Graphene Oxide as a magnetically retrievable catalyst in aqueous media. This protocol condenses isatoic anhydride, α-haloketones, electron-deficient acetylenes, and guanidine at ambient temperature, achieving exceptional yields (90–95%) of functionalized pyrimidoazepines within 3 hours. The aqueous reaction medium and room-temperature conditions significantly enhance the sustainability profile while maintaining high atom economy [6].
Table 2: Optimized MCR Conditions for Pyrimidoazepine Synthesis
Component | Representative Structure | Role in Annulation | Optimal Equivalents |
---|---|---|---|
Isatoic anhydride | 1H-benzo[d][1,3]oxazine-2,4-dione | Provides benzo-fused fragment | 2.0 |
α-Haloketone | Phenacyl bromide derivatives | Introduces ketone electrophile | 2.0 |
Electron-deficient alkyne | Dimethyl acetylenedicarboxylate | Forms dihydrofuran intermediate | 2.0 |
Guanidine | H₂N-C(=NH)-NH₂ | Pyrimidine ring contributor | 2.0 |
The reaction proceeds through sequential O-alkylation, Michael addition, and intramolecular cyclocondensation steps, with the heterogeneous catalyst facilitating both carbonyl activation and imine formation. The magnetic catalyst exhibits remarkable recyclability (≥5 cycles without significant activity loss), eliminating cumbersome purification steps and minimizing waste generation [6].
Advanced nanocatalytic systems have revolutionized pyrimidoazepine annulation by enhancing regioselectivity and reaction efficiency. The SiO₂/Fe₃O₄@Graphene Oxide hybrid catalyst exemplifies this innovation, functioning through synergistic effects: (1) the graphene oxide matrix provides high surface area for reactant adsorption, (2) Fe₃O₄ nanoparticles enable magnetic recovery, and (3) silica coating prevents nanoparticle aggregation while ensuring acid-stable catalytic sites. This architecture facilitates rapid proton transfer during the rate-limiting cyclodehydration step, reducing activation energy barriers [6].
Comparative studies demonstrate the nanocatalyst's superiority over homogeneous alternatives like BF₃·OEt₂. When synthesizing 6,6a,7,8-tetrahydro-5H-naphtho[1,2-e]pyrimido[4,5-b][1,4]diazepines, the SiO₂/Fe₃O₄@Graphene Oxide system achieved near-quantitative conversion under microwave irradiation (100°C, 30 min), whereas BF₃·OEt₂ required extended heating (2–4 hours) and delivered lower yields (70–85%). The nanocatalyst's robustness stems from its Bronsted-acidic surface silanol groups and Lewis-acidic iron sites, which cooperatively activate carbonyl groups and nucleophiles throughout the multi-step sequence [6].
Table 3: Performance Metrics of Catalytic Systems in Azepine Annulation
Catalyst | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
SiO₂/Fe₃O₄@Graphene Oxide | 25–100 | 0.5–3 | 85–95 | Magnetic recovery, aqueous media |
BF₃·OEt₂ | 80–110 | 2–6 | 70–85 | Lewis acid promotion |
Raney Nickel (H₂ atmosphere) | 50–80 | 4–8 | 60–75 | Reductive cyclization capability |
Alternative catalytic approaches include Raney nickel-mediated reductive cyclizations, where hydrogenative nitrile reduction generates transient amines that undergo intramolecular nucleophilic aromatic substitution. However, this method requires high-pressure equipment (50 psi H₂) and exhibits limitations with electron-deficient pyrimidine substrates [4].
Strategic derivatization of the pyrimido[4,5-d]azepine scaffold enables precise modulation of biological activity and physicochemical properties. Key functionalization strategies include:
N-Alkylation at the Azepine Nitrogen: Selective alkylation at N⁵ positions has yielded potent CCR2 antagonists. Optimal activity (IC₅₀ = 61 nM) was achieved with 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl side chains, which enhance receptor occupancy through hydrophobic interactions. The reaction typically employs K₂CO₃/DMF conditions with alkyl halides, maintaining the integrity of other sensitive functional groups [3].
Amino Group Derivatization: The C²-amino group serves as a versatile handle for introducing aryl/heteroaryl pharmacophores. In 5-HT₂C agonist development, nucleophilic aromatic substitution of C⁴-chloro precursors with substituted anilines generated high-affinity ligands. Electron-withdrawing substituents (e.g., 3,4-dichloro) on the aniline ring significantly boosted receptor binding (Kᵢ < 50 nM) by modulating electron density within the pyrimidine ring [5].
Carboxylate Ester Modification: Hydrolytic cleavage of ethyl/methyl esters at C⁵-carboxyl positions provides carboxylic acid derivatives suitable for peptide conjugation or salt formation. Alternatively, ester interchange reactions with amino alcohols produce prodrug candidates with enhanced blood-brain barrier permeability, crucial for CNS-targeted agents like anxiolytics and anticonvulsants [6].
Table 4: Strategic Derivatization Sites and Resultant Bioactivities
Functionalization Site | Reagents/Conditions | Bioactive Derivatives | Biological Activity |
---|---|---|---|
N⁵ (Azepine nitrogen) | Alkyl halides, K₂CO₃, DMF, 80°C | 1-Arylamino-6-alkylheterocycle derivatives | CCR2 antagonism (IC₅₀ = 61 nM) |
C²-Amino group | Aryl halides, Pd(PPh₃)₄, dioxane reflux | 2-(3,4-Dichlorophenylamino) derivatives | 5-HT₂C agonism (Kᵢ < 50 nM) |
C⁵-Carboxylate | LiOH/THF-H₂O or amino alcohols, DCC | Carboxylic acids/amides | Enhanced BBB permeability |
Microwave-assisted coupling techniques have accelerated these derivatizations, reducing reaction times from hours to minutes while suppressing side-product formation. For instance, Buchwald-Hartwig amination of chloro-substituted precursors with substituted anilines under microwave irradiation (150°C, 20 min) achieves >90% conversion compared to ≤60% yield via conventional heating [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1